Cas no 939-99-1 (4-Trifluoromethylbenzyl Chloride)

4-Trifluoromethylbenzyl Chloride structure
939-99-1 structure
Nome do Produto:4-Trifluoromethylbenzyl Chloride
N.o CAS:939-99-1
MF:C8H6ClF3
MW:194.581451892853
MDL:MFCD00040772
CID:40361
PubChem ID:87560149

4-Trifluoromethylbenzyl Chloride Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(Chloromethyl)-4-(trifluoromethyl)benzene
    • 4-(Trifluoromethoxy)benzylchloride
    • 4-(Trifluoromethyl)benzyl chloride
    • 4-Trifluoromethylbenzyl Chloride
    • p-(Trifluoromethyl)benzyl Chloride
    • 4-(Chloromethyl)benzotrifluoride
    • α-Chloro-α',α',α'-trifluoro-p-xylene
    • p-Xylene, a'-chloro-a,a,a-trifluoro- (7CI,8CI)
    • a-Chloro-p-(trifluoromethyl)toluene
    • p-Trifluoromethylbenzyl chloride
    • 4-trifluoromethyl benzyl chloride
    • Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-
    • alpha'-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
    • PubChem4700
    • KSC492S2R
    • 4-trifluoromethylbenzylchloride
    • 4-trifluoromethyl benzylchloride
    • TIMTEC
    • 1-(Chloromethyl)-4-(trifluoromethyl)benzene (ACI)
    • p-Xylene, α′-chloro-α,α,α-trifluoro- (7CI, 8CI)
    • α-Chloro-p-(trifluoromethyl)toluene
    • EN300-15429
    • alpha-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
    • 939-99-1
    • NS00022893
    • AC-9766
    • 1-chloromethyl-4-trifluoromethylbenzene
    • T2488
    • A'-chloro-A,A,A-trifluoro-p-xylene
    • 4-(trifluoromethyl) benzyl chloride
    • A16129
    • STK503681
    • SCHEMBL676931
    • 1-chloromethyl-4-trifluoromethyl benzene
    • AKOS000118139
    • 1-Chloromethyl-4-trifluoromethyl-benzene
    • CCRIS 5110
    • 4-(Trifluoromethyl)benzyl chloride, 98%
    • alpha-Chloro-alpha',alpha',alpha'-trifluoro-p-xylene
    • 4-trifluoromethyl-benzyl chloride
    • DTXSID20239870
    • PS-10650
    • ALBB-006036
    • MFCD00040772
    • MDL: MFCD00040772
    • Inchi: 1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
    • Chave InChI: MCHDHQVROPEJJT-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(CCl)=CC=1)(F)F
    • BRN: 511085

Propriedades Computadas

  • Massa Exacta: 194.011012g/mol
  • Carga de Superfície: 0
  • XLogP3: 3.4
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Ligações Rotativas: 1
  • Massa monoisotópica: 194.011012g/mol
  • Massa monoisotópica: 194.011012g/mol
  • Superfície polar topológica: 0Ų
  • Contagem de Átomos Pesados: 12
  • Complexidade: 136
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: colorless liquid
  • Densidade: 1.315 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 19°C(lit.)
  • Ponto de ebulição: 68°C/12mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 165.2 ° f
    Celsius: 74 ° c
  • Índice de Refracção: n20/D 1.464(lit.)
  • PSA: 0.00000
  • LogP: 3.44420
  • Solubilidade: Insoluble in water, soluble in benzene, toluene and other organic solvents
  • Sensibilidade: Lachrymatory

4-Trifluoromethylbenzyl Chloride Informações de segurança

  • Símbolo: GHS05
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H314-H335
  • Declaração de Advertência: P261-P280-P305 + P351 + P338-P310
  • Número de transporte de matérias perigosas:UN 3265 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 34-36/37
  • Instrução de Segurança: S23-S26-S27-S36/37/39-S45
  • Identificação dos materiais perigosos: C
  • Grupo de Embalagem:III
  • Frases de Risco:R34
  • Classe de Perigo:8
  • PackingGroup:II
  • Termo de segurança:8
  • Condição de armazenamento:Cold storage

4-Trifluoromethylbenzyl Chloride Dados aduaneiros

  • CÓDIGO SH:2903999090
  • Dados aduaneiros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Trifluoromethylbenzyl Chloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A013010186-1g
4-(Trifluoromethyl)benzyl chloride
939-99-1 97%
1g
$1460.20 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD40963-25g
1-(Chloromethyl)-4-(trifluoromethyl)benzene
939-99-1 98%
25g
¥189.0 2024-04-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2488-5G
4-(Trifluoromethyl)benzyl Chloride
939-99-1 >97.0%(GC)
5g
¥150.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2488-25G
4-(Trifluoromethyl)benzyl Chloride
939-99-1 >97.0%(GC)
25g
¥580.00 2024-04-15
TRC
T790580-25g
4-Trifluoromethylbenzyl Chloride
939-99-1
25g
$345.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T471A-1g
4-Trifluoromethylbenzyl Chloride
939-99-1 98%
1g
¥33.0 2023-04-08
TRC
T790580-1g
4-Trifluoromethylbenzyl Chloride
939-99-1
1g
$69.00 2023-05-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD40963-100g
1-(Chloromethyl)-4-(trifluoromethyl)benzene
939-99-1 98%
100g
¥656.0 2024-04-17
Fluorochem
007610-5g
4-(Trifluoromethyl)benzyl chloride
939-99-1 98%
5g
£12.00 2022-02-28
Fluorochem
007610-100g
4-(Trifluoromethyl)benzyl chloride
939-99-1 98%
100g
£102.00 2022-02-28

4-Trifluoromethylbenzyl Chloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 24 h, reflux
Referência
Process for preparing p-trifluoromethyl benzyl chloride
, China, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C → rt
Referência
Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformates
Wang, Jiabao; Gong, Yuxin; Sun, Deli; Gong, Hegui, Organic Chemistry Frontiers, 2021, 8(12), 2944-2948

Método de produção 3

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 1 h, rt
Referência
Cu-Catalyzed Suzuki-Miyaura reactions of primary and secondary benzyl halides with arylboronates
Sun, Yan-Yan; Yi, Jun; Lu, Xi; Zhang, Zhen-Qi; Xiao, Bin; et al, Chemical Communications (Cambridge, 2014, 50(75), 11060-11062

Método de produção 4

Condições de reacção
1.1 Reagents: Thionyl chloride ;  0 °C; 5 min, 0 °C; 0 °C → 70 °C; 1 h, 70 °C
1.2 Reagents: Sodium bicarbonate ;  basified
Referência
Triazole derivative and its preparation method, application in preparation of pesticide for preventing or treating crop diseases or regulating plant growth
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Cupric chloride Catalysts: Gallium chloride Solvents: 1,2-Dichloroethane ;  5 h, rt
Referência
Gallium-Catalyzed Reductive Chlorination of Carboxylic Acids with Copper(II) Chloride
Sakai, Norio; Nakajima, Takumi; Yoneda, Shinichiro; Konakahara, Takeo; Ogiwara, Yohei, Journal of Organic Chemistry, 2014, 79(21), 10619-10623

Método de produção 6

Condições de reacção
Referência
Structural development studies of PPARs ligands based on tyrosine scaffold
De Filippis, Barbara; Linciano, Pasquale; Ammazzalorso, Alessandra; Di Giovanni, Carmen; Fantacuzzi, Marialuigia; et al, European Journal of Medicinal Chemistry, 2015, 89, 817-825

Método de produção 7

Condições de reacção
1.1 Reagents: Dichlorodiphenylmethane Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  1 h, rt
Referência
Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane
Lee, Chang-Hee; Lee, Soo-Min; Min, Byul-Hana; Kim, Dong-Su ; Jun, Chul-Ho, Organic Letters, 2018, 20(8), 2468-2471

Método de produção 8

Condições de reacção
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  N-Hydroxyphthalimide Solvents: Acetonitrile ;  16 h, 80 °C
Referência
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide
Li, Zi-Hao; Fiser, Bela; Jiang, Biao-Lin; Li, Jian-Wei; Xu, Bao-Hua; et al, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

Método de produção 9

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 - 4 h, rt
Referência
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors
Yan, Yu-Hang; Li, Wenfang; Chen, Wei; Li, Chao; Zhu, Kai-Rong ; et al, European Journal of Medicinal Chemistry, 2022, 228,

Método de produção 10

Condições de reacção
Referência
Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Dimethylacetamide ,  Thionyl chloride Solvents: Dichloromethane ;  cooled; 45 min, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  cooled
Referência
An efficient dimethylacetamide-promoted conversion of alcohols to alkyl chlorides
Zheng, Dagui; Zhou, Anxi; Zhu, Xianhong; Zheng, Hongfu; Sun, Xiangqian, Youji Huaxue, 2016, 36(1), 137-142

Método de produção 12

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ;  rt → 55 °C; 6 h, 55 °C
Referência
Green preparation of chlorinated compounds
, China, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  0.5 h, 120 °C
Referência
Halogenation through Deoxygenation of Alcohols and Aldehydes
Chen, Jia; Lin, Jin-Hong ; Xiao, Ji-Chang, Organic Letters, 2018, 20(10), 3061-3064

Método de produção 14

Condições de reacção
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ,  1,2-Dichloroethane ;  0 °C; 1 min, 0 °C; 24 h, reflux; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Método de produção 15

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 1 h, rt
Referência
Site-selective carbonylation of arenes via C(sp2)-H thianthrenation: direct access to 1,2-diarylethanones
Zhang, Jiajun; Wang, Le-Cheng; Bao, Zhi-Peng; Wu, Xiao-Feng, Chemical Science, 2023, 14(28), 7637-7641

Método de produção 16

Condições de reacção
1.1 Reagents: Benzotrichloride ,  Phenylsilane Catalysts: Trioctylphosphine ;  24 h, 100 °C
Referência
Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling
Longwitz, Lars; Jopp, Stefan; Werner, Thomas, Journal of Organic Chemistry, 2019, 84(12), 7863-7870

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt → reflux
Referência
Method for preparing 4-trifluoromethyl-benzyl chloride
, China, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene
Referência
Contributions to the Asymmetric Catalysis of C-C Couplings, and to the Chemical Induction of Cardiomyogenesis from Embryonic Stem Cells
Seelig, Bianca, 2010, , ,

Método de produção 19

Condições de reacção
Referência
4-Trifluoromethylbenzyl chloride: Preparation, kinetics and mechanism of its change into bis(4-trifluoromethylbenzyl) ether in alkaline dioxane-water media
Riad, Y.; Gundermann, K. D.; Bardan, A. A. El, Egyptian Journal of Chemistry, 1994, 37(2), 123-30

4-Trifluoromethylbenzyl Chloride Raw materials

4-Trifluoromethylbenzyl Chloride Preparation Products

4-Trifluoromethylbenzyl Chloride Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-99-1)4-(三氟甲基)苄基氯
LE1755112
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito